1-(Prop-2-en-1-yl)cyclobutan-1-amine
Description
Properties
IUPAC Name |
1-prop-2-enylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7(8)5-3-6-7/h2H,1,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYCOBRGPYFLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Cyclobutanamine Derivatives
Key Observations:
- Ring Strain and Reactivity: The cyclobutane ring introduces steric strain, enhancing reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives). For example, this compound’s allyl group may undergo addition reactions due to ring strain and electron-rich double bonds .
- Chlorinated derivatives (e.g., ) exhibit enhanced lipophilicity, relevant to pharmacokinetics.
Allyl-Substituted Amines
Table 2: Allyl-Amines with Structural Similarities
Key Observations:
- Electronic Effects: Allyl groups donate electron density via conjugation, affecting amine basicity. For instance, triallylamine’s nitrogen is less basic than aliphatic amines due to resonance stabilization .
- Steric Hindrance: Bulky allyl substituents (e.g., in triallylamine) reduce nucleophilicity, impacting reaction pathways compared to this compound, where the cyclobutane ring may direct reactivity toward ring-opening reactions .
Research and Application Gaps
- Pharmacological Potential: Cyclobutanamine derivatives are understudied in drug discovery compared to cyclohexyl or piperidine analogs. The benzoxazolyl derivative highlights emerging interest in heterocyclic modifications.
- Safety Data: Limited toxicological profiles exist for most compounds in this class. For example, 1-(Aminomethyl)-N-methylcyclobutan-1-amine lacks published safety data despite its R&D use .
Preparation Methods
From Cyclobutanone via Allylation and Reduction
Step 1: Allylation of Cyclobutanone
Cyclobutanone is reacted with an allyl halide (such as propargyl bromide or allyl bromide) in the presence of a strong base to introduce the prop-2-en-1-yl substituent at the 1-position of the cyclobutane ring. Solvents like tetrahydrofuran (THF) are commonly used, and the reaction is typically conducted at low temperatures (0°C to room temperature) to control selectivity and yield.Step 2: Conversion to Amines
The intermediate carbonyl or nitrile derivatives formed after allylation can be converted to the amine via reduction. For example, catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) catalyst effectively reduces nitriles or oximes to primary amines.
This route is supported by analogous synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile, where nucleophilic substitution and reduction steps are employed to achieve the amine functionality.
Nucleophilic Substitution on Cyclobutane Carbonitriles
Starting from 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile, nucleophilic substitution reactions can replace the nitrile group with an amine group. This is often achieved by catalytic hydrogenation or by treatment with reducing agents such as lithium aluminum hydride (LiAlH4).
This method benefits from the stability of the nitrile intermediate and allows for selective functional group transformations under controlled conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Allylation | Propargyl bromide, base (e.g., NaH) | THF | 0°C to RT | Control temperature to avoid side reactions |
| Nitrile Introduction | Sodium cyanide (NaCN) | THF or aqueous | 0°C to RT | Careful handling due to toxicity |
| Reduction to Amine | H2, Pd/C catalyst or LiAlH4 | Ethanol, THF | Room temperature to mild heating | Hydrogenation preferred for selectivity |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Allylation + Reduction | Cyclobutanone | Allyl bromide, NaH, H2/Pd | Straightforward, good yields | Requires controlled conditions |
| Nucleophilic substitution | 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile | NaCN, H2/Pd or LiAlH4 | High selectivity for amine | Handling of toxic cyanide |
Q & A
Q. What are the optimal synthetic routes for 1-(Prop-2-en-1-yl)cyclobutan-1-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves functionalizing the cyclobutane ring with an allyl group and an amine. A plausible route includes:
- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the allyl group using allyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Amine functionalization via reductive amination or nucleophilic substitution.
Yield optimization requires adjusting solvent polarity (e.g., THF vs. DMSO), temperature (room temp. vs. 60°C), and catalysts (e.g., Pd for coupling reactions). Monitoring by TLC or GC-MS ensures intermediate purity .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer :
- Crystallization : Use slow evaporation in solvents like ethanol or dichloromethane to obtain single crystals.
- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Use SHELXT for space-group determination and SHELXL for refinement. Challenges include handling disorder in the cyclobutane ring or allyl group, which requires constraints or split positions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm allyl (δ 5.0–6.0 ppm for vinyl protons) and cyclobutane signals (δ 2.0–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., Predicted CCS: ~129–135 Ų for [M+H]⁺) aids in distinguishing isomers .
- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C=C (~1650 cm⁻¹).
Advanced Research Questions
Q. How does the allyl group influence the compound’s reactivity in nucleophilic addition or ring-opening reactions?
- Methodological Answer : The allyl group enables conjugate addition or cycloaddition reactions. For example:
- Michael Addition : React with acrylates under basic conditions.
- Electrophilic Substitution : Allyl-directed regioselectivity in halogenation (e.g., Br₂ in CCl₄).
Comparative studies with non-allylated analogs (e.g., 1-(4-Chlorophenyl)cyclopentan-1-amine) show enhanced reactivity due to π-orbital conjugation .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with the compound’s SMILES (e.g., C=CCN1CCC1) to model binding to enzymes like monoamine oxidases.
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate substituent effects (e.g., allyl vs. methyl) with activity using regression models .
Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR with X-ray results. For crystal structures, check for twinning (R₁ > 5%) or thermal motion artifacts using PLATON.
- DFT Calculations : Compare experimental IR/NMR with Gaussian-optimized structures to identify conformational discrepancies .
Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the amine group increases ring strain in cyclobutane, leading to potential ring-opening. Monitor via pH-dependent NMR (e.g., D₂O/HCl).
- Oxidative Stability : Test H₂O₂ or KMnO₄ reactivity. Allyl groups may form epoxides, while the cyclobutane ring resists oxidation. GC-MS tracks degradation products .
Q. How is the compound’s potential as a pharmacophore evaluated in structure-activity relationship (SAR) studies?
- Methodological Answer :
- In Vitro Assays : Screen against target receptors (e.g., serotonin receptors) using radioligand binding assays.
- Analog Synthesis : Modify the allyl group (e.g., replace with propargyl) or cyclobutane ring size (e.g., cyclopentane) to assess activity changes.
- Data Table :
| Analog | Structure Modification | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Parent | Allyl-cyclobutane | 120 ± 15 | Baseline |
| Analog 1 | Propargyl-cyclobutane | 85 ± 10 | Improved affinity |
| Analog 2 | Cyclopentane derivative | 450 ± 30 | Reduced activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
